molecular formula C6H13O6P B175500 Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate CAS No. 135253-58-6

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate

Cat. No.: B175500
CAS No.: 135253-58-6
M. Wt: 212.14 g/mol
InChI Key: FWJCNSHJQLOOFQ-UHFFFAOYSA-N
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Description

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate is a chemical compound with the molecular formula C6H13O6P and a molecular weight of 212.14 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate can be synthesized through various methods. One common approach involves the reaction of sodium dimethyl phosphate with ethyl chloroformate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate often involves large-scale batch reactors. The reaction conditions are optimized to achieve maximum efficiency and yield. The use of continuous flow reactors is also explored to enhance production rates and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding phosphonic acids.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of alkylated phosphonates.

Scientific Research Applications

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate finds extensive applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (ethoxycarbonyl)hydroxymethyl phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved often include phosphorylation and dephosphorylation processes, which are crucial in cellular signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl phosphonate
  • Ethyl dimethylphosphonoacetate
  • Diethyl (ethoxycarbonyl)phosphonate

Uniqueness

Ethyl 2-dimethoxyphosphoryl-2-hydroxy-acetate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its hydroxymethyl group allows for additional functionalization, making it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers enhanced stability and solubility, which are advantageous in various applications .

Properties

IUPAC Name

ethyl 2-dimethoxyphosphoryl-2-hydroxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13O6P/c1-4-12-5(7)6(8)13(9,10-2)11-3/h6,8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJCNSHJQLOOFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(O)P(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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